REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[N-:15]=[N+:16]=[N-:17].[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(=O)CC>[N:15]([CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])=[N+:16]=[N-:17] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 50 h
|
Duration
|
50 h
|
Type
|
FILTRATION
|
Details
|
Filtration over celite
|
Type
|
CUSTOM
|
Details
|
was followed by evaporation of the solvent under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (150 mL)
|
Type
|
WASH
|
Details
|
washed with water (2 times 20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (NaSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCC[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |